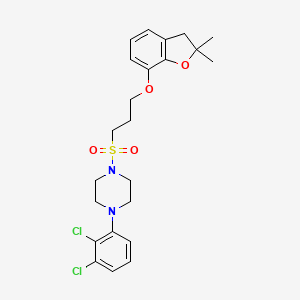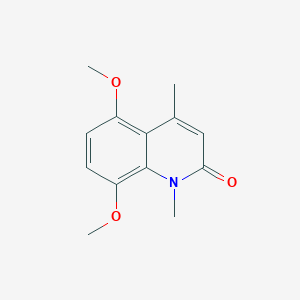
Fmoc-MeDbz-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(9-Fluorenylmethyloxycarbonyl)amino]-4-(methylamino)benzoic acid, commonly known as Fmoc-MeDbz-OH, is a compound used primarily as a linker in peptide synthesis. It is a derivative of diaminobenzoic acid and is utilized in solid-phase peptide synthesis (SPPS) to facilitate the creation of peptide thioesters. This compound is particularly valued for its ability to suppress the formation of side products, making it a robust and reliable choice in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-MeDbz-OH involves the preparation of Fmoc-MeDbz-resins. The process begins with the acylation of the resin with the first amino acid after the removal of the Fmoc group. The peptide synthesis is then carried out on the 4-anilino group, followed by the formation of an imidazolidinone (MeNbz) with p-nitrophenyl chloroformate. The fully deprotected peptide benzimidazolinone is then cleaved from the resin using trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield. The use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Fmoc-MeDbz-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The 4-N-methyl group in this compound suppresses the formation of side products, making it less reactive in substitution reactions.
Cyclative Cleavage: This reaction involves the cyclization of the peptide chain, leading to the formation of cyclic peptides.
Common Reagents and Conditions
p-Nitrophenyl Chloroformate: Used for the formation of the imidazolidinone (MeNbz) moiety.
Trifluoroacetic Acid (TFA): Used for the cleavage of the fully deprotected peptide benzimidazolinone from the resin.
Diisopropylethylamine (DIEA): Used as a base in the activation process.
Major Products Formed
The major products formed from these reactions include cyclic peptides and peptide thioesters, which are essential intermediates in peptide synthesis and native chemical ligation .
Scientific Research Applications
Fmoc-MeDbz-OH has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Fmoc-MeDbz-OH involves its role as a linker in peptide synthesis. The compound facilitates the formation of peptide thioesters through the suppression of side product formation and the activation of the resin-bound peptide. The molecular targets and pathways involved include the formation of the imidazolidinone (MeNbz) moiety and its subsequent cleavage to yield the desired peptide products .
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminobenzoic Acid (Dbz): Another linker used in peptide synthesis, but less effective in suppressing side product formation compared to Fmoc-MeDbz-OH.
1,2-Diaminobenzene (Dbz): Combines the robustness of this compound with the flexibility of Dbz, allowing for the formation of both N-acylurea and benzotriazole moieties.
Uniqueness
This compound is unique in its ability to suppress the formation of side products during peptide synthesis, making it a more reliable and efficient linker compared to other similar compounds. Its use in the formation of cyclic peptides and peptide thioesters further highlights its versatility and importance in scientific research .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(methylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-24-20-11-10-14(22(26)27)12-21(20)25-23(28)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-12,19,24H,13H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRHQVZRKURGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-1-[3-(1-propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2676352.png)
![Methyl 4-[3-(prop-2-enoylamino)propanoylamino]cyclohexane-1-carboxylate](/img/structure/B2676353.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B2676355.png)
![(E)-3-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2676357.png)

![N-(3-chlorophenyl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2676359.png)


![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2676362.png)
